7-(4-n-Propylphenyl)-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-oxo-7-(4-propylphenyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-6-13-9-11-14(12-10-13)15(17)7-4-3-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVWVRDAVSAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293658 | |
| Record name | ζ-Oxo-4-propylbenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-22-1 | |
| Record name | ζ-Oxo-4-propylbenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ζ-Oxo-4-propylbenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 4 N Propylphenyl 7 Oxoheptanoic Acid and Its Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections for 7-(4-n-Propylphenyl)-7-oxoheptanoic Acid
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the bond between the carbonyl carbon and the aromatic ring. This leads to two key synthons: an acylium ion derived from a seven-carbon dicarboxylic acid derivative and n-propylbenzene. This disconnection points towards a Friedel-Crafts acylation as a plausible forward synthetic step.
The n-propylbenzene synthon is commercially available. The seven-carbon acylating agent can be envisioned as originating from pimelic acid or its derivatives, such as pimeloyl chloride or pimelic anhydride (B1165640). The use of a cyclic anhydride like pimelic anhydride is particularly attractive as it would install the entire seven-carbon keto-acid backbone in a single step upon reaction with n-propylbenzene.
Further disconnection of n-propylbenzene itself can be considered. A common method to avoid carbocation rearrangements associated with Friedel-Crafts alkylation is to first perform a Friedel-Crafts acylation with propanoyl chloride, followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction) to yield n-propylbenzene. doubtnut.comvedantu.com This two-step process ensures the formation of the straight-chain propyl group.
Optimized Synthetic Routes for this compound
Based on the retrosynthetic analysis, the most direct and convergent approach for the synthesis of this compound involves the Friedel-Crafts acylation of n-propylbenzene.
Friedel-Crafts Acylation Approaches to Aryl Ketone Formation
The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones. In the context of synthesizing this compound, the reaction would involve the acylation of n-propylbenzene with a suitable seven-carbon dicarboxylic acid derivative.
A proposed optimized route involves the reaction of n-propylbenzene with pimelic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or nitrobenzene. The n-propyl group on the benzene (B151609) ring is an ortho-, para-director. Due to steric hindrance from the propyl group, the para-substituted product, this compound, is expected to be the major isomer.
Table 1: Proposed Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Proposed Condition | Rationale |
| Acylating Agent | Pimelic Anhydride | Introduces the complete C7 keto-acid chain in one step. |
| Aromatic Substrate | n-Propylbenzene | Readily available starting material. |
| Catalyst | Aluminum Chloride (AlCl₃) | A strong and common Lewis acid for Friedel-Crafts reactions. |
| Solvent | Dichloromethane | Inert solvent that is easily removed after the reaction. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |
| Work-up | Acidic aqueous work-up | To quench the reaction and hydrolyze the aluminum salts. |
An alternative to pimelic anhydride is the use of pimeloyl chloride, which may exhibit higher reactivity but can also be more challenging to handle.
Characterization of Synthetic Intermediates and Reaction Byproducts
The primary intermediate in the proposed synthesis is the initial product of the Friedel-Crafts acylation. The final product, this compound, would be characterized using a suite of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Signals in the aromatic region (approx. 7.2-7.9 ppm) showing a para-substitution pattern. - A triplet corresponding to the methyl protons of the propyl group (approx. 0.9 ppm). - A sextet for the methylene (B1212753) protons adjacent to the methyl group (approx. 1.6 ppm). - A triplet for the benzylic methylene protons (approx. 2.6 ppm). - A triplet for the methylene protons adjacent to the carbonyl group (approx. 2.9 ppm). - A triplet for the methylene protons adjacent to the carboxylic acid (approx. 2.4 ppm). - Multiplets for the other methylene protons in the heptanoic acid chain. - A broad singlet for the carboxylic acid proton (downfield). |
| ¹³C NMR | - A signal for the ketone carbonyl carbon (approx. 200 ppm). - A signal for the carboxylic acid carbonyl carbon (approx. 179 ppm). - Signals in the aromatic region (approx. 128-148 ppm). - Signals for the aliphatic carbons of the propyl group and the heptanoic acid chain. |
| IR Spectroscopy | - A strong absorption band for the ketone C=O stretch (approx. 1680 cm⁻¹). - A strong and broad absorption for the carboxylic acid O-H stretch (approx. 2500-3300 cm⁻¹). - A strong absorption for the carboxylic acid C=O stretch (approx. 1710 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₂₂O₃, MW = 262.34 g/mol ). - Characteristic fragmentation patterns, including loss of the propyl group and cleavage of the aliphatic chain. |
The main reaction byproducts are expected to be the ortho and meta isomers of the desired para product. The ratio of these isomers can be determined by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Unreacted starting materials and poly-acylated products could also be present in the crude reaction mixture.
Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Synthetic Steps
The kinetics of Friedel-Crafts acylation reactions are influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the reaction conditions. For the acylation of n-propylbenzene, the electron-donating nature of the propyl group activates the aromatic ring towards electrophilic substitution, thus influencing the reaction rate.
Thermodynamically, the Friedel-Crafts acylation is typically an exothermic process. The formation of the stable aryl ketone product provides the driving force for the reaction. However, the reaction is often reversible, and the position of the equilibrium can be influenced by the reaction conditions. The use of a stoichiometric amount of the Lewis acid catalyst is often necessary to drive the reaction to completion, as the catalyst complexes with the product ketone.
Exploration of Green Chemistry Principles in the Synthesis of this compound
Traditional Friedel-Crafts acylations often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of acidic waste during work-up. Modern synthetic chemistry emphasizes the development of more environmentally benign methodologies.
Several green chemistry principles can be applied to the synthesis of this compound:
Catalysis: Replacing stoichiometric Lewis acids with catalytic amounts of more environmentally friendly solid acid catalysts, such as zeolites, clays, or sulfated zirconia, can significantly reduce waste. These catalysts are often reusable and can be easily separated from the reaction mixture.
Alternative Solvents: The use of hazardous and volatile organic solvents like dichloromethane can be minimized or replaced with greener alternatives. Ionic liquids have been explored as recyclable solvents for Friedel-Crafts reactions. researchgate.net In some cases, solvent-free conditions can be employed, particularly with solid catalysts.
Atom Economy: The direct acylation with pimelic anhydride represents a highly atom-economical approach as it incorporates the entire acylating agent into the final product.
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 7 4 N Propylphenyl 7 Oxoheptanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the 7-(4-n-Propylphenyl)-7-oxoheptanoic acid molecule. The aromatic protons on the propylphenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the n-propyl group and the heptanoic acid chain would produce signals in the upfield region. The chemical shifts, integration values, and signal multiplicities would be key to assigning each proton to its specific position.
¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid would have characteristic downfield shifts (δ 170-210 ppm). The aromatic carbons would also appear in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the propyl and heptanoyl chains would be found in the upfield region (δ 10-60 ppm).
Expected ¹H and ¹³C NMR Data (Hypothetical)
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aromatic CH | 7.2 - 7.9 | 128 - 145 |
| C=O (Ketone) | - | ~199 |
| C=O (Acid) | - | ~175 |
| CH₂ (alpha to ketone) | ~2.9 | ~38 |
| CH₂ (alpha to acid) | ~2.3 | ~34 |
| Aliphatic CH₂ | 1.3 - 1.7 | 24 - 29 |
| Propyl CH₂ | 1.6, 2.6 | 24, 38 |
| Propyl CH₃ | ~0.9 | ~14 |
| Acid OH | ~12.0 | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the aliphatic chains and the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be vital for connecting the propylphenyl group to the heptanoyl chain via the ketone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for this acyclic molecule, it could offer insights into preferred conformations.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula (C₁₆H₂₂O₃).
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem MS (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage at the carbonyl groups and within the aliphatic chain. Analysis of these fragments helps to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Ketone) | ~1685 |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=C (Aromatic) | 1600-1450 |
The presence of strong absorption bands in these regions would confirm the existence of the carboxylic acid, ketone, and aromatic functionalities within the molecule.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Hypothetical Crystallographic Data:
Based on the analysis of similar structures, such as 4,7-dioxo-7-phenylheptanoic acid, it is plausible that this compound would crystallize in a monoclinic or orthorhombic system. The presence of the flexible heptanoic acid chain and the n-propyl group would likely influence the crystal packing. A hypothetical set of crystallographic parameters is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.45 |
| b (Å) | 29.10 |
| c (Å) | 8.20 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (Å3) | 1285.5 |
| Z | 4 |
Conformational Insights:
The crystal structure would likely reveal a nearly planar conformation for the 4-n-propylphenyl ketone moiety. The heptanoic acid chain, however, would likely adopt a more flexible conformation, influenced by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers or catemeric chains within the crystal lattice. The orientation of the n-propyl group relative to the phenyl ring would also be fixed in the solid state.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic methods are indispensable for determining the purity of this compound and for the separation of any potential isomers or impurities.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most probable technique for the analysis of this compound due to its polarity. A C18 stationary phase would be suitable, providing a nonpolar environment for the separation.
Method Parameters:
A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase would be crucial for controlling the ionization state of the carboxylic acid group and achieving optimal separation. Detection would likely be performed using a UV detector, leveraging the chromophoric nature of the phenyl ketone group.
| Parameter | Hypothetical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Retention Time | ~ 6.5 min |
This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for quantitative purity analysis and for the detection of any process-related impurities or degradation products.
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of the carboxylic acid group in this compound, derivatization is a necessary prerequisite for its analysis by GC.
Derivatization and Analysis:
A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with diazomethane (B1218177) or an alcohol in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase the volatility and thermal stability of the compound.
Following derivatization, the resulting less polar and more volatile derivative can be analyzed by GC, typically using a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17). Mass spectrometry (MS) is the preferred detection method as it provides both quantitative data and structural information, which is invaluable for the identification of unknown impurities.
| Parameter | Hypothetical Condition (for the methyl ester derivative) |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | ~ 15.2 min |
GC-MS analysis would be particularly useful for identifying and quantifying any volatile or semi-volatile impurities that may not be easily detected by HPLC.
Derivatization and Analog Development Based on the 7 4 N Propylphenyl 7 Oxoheptanoic Acid Scaffold
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone for derivatization, allowing for the introduction of a wide array of functionalities through well-established synthetic protocols.
Esterification of 7-(4-n-propylphenyl)-7-oxoheptanoic acid is a fundamental transformation that modulates the polarity and bioavailability of the parent compound. The most common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, the reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding ethyl ester, ethyl 7-(4-n-propylphenyl)-7-oxoheptanoate. The reaction is typically carried out under reflux to drive the equilibrium towards the product. google.com
Alternative methods for esterification under milder conditions have also been developed. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction at room temperature. More recently, Lewis acids like titanium tetrachloride have been employed to promote the direct esterification of carboxylic acids with alcohols. mdpi.com
| Alcohol | Reagent/Catalyst | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 7-(4-n-propylphenyl)-7-oxoheptanoate |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 7-(4-n-propylphenyl)-7-oxoheptanoate |
| Isopropanol | DCC/DMAP | Isopropyl 7-(4-n-propylphenyl)-7-oxoheptanoate |
| Benzyl alcohol | TiCl₄ | Benzyl 7-(4-n-propylphenyl)-7-oxoheptanoate |
The formation of amides from this compound is a key strategy for the development of new chemical entities with potential biological activity. Direct amidation with an amine can be achieved by heating the two components, often with the removal of water to drive the reaction to completion. encyclopedia.pub However, this method requires high temperatures and is often not suitable for sensitive substrates.
More sophisticated methods involve the use of peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. uni-kiel.de A wide variety of such reagents are commercially available, each with its own advantages in terms of reactivity, suppression of side reactions, and ease of purification. peptide.comsigmaaldrich.combachem.com Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to minimize racemization. mdpi.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. sigmaaldrich.com
Lewis acid catalysis provides another avenue for the direct amidation of carboxylic acids. nih.govresearchgate.net For example, titanium-based catalysts have been shown to facilitate the formation of amides from carboxylic acids and amines under relatively mild conditions. researchgate.net
| Coupling Reagent | Abbreviation | Activating Additive (if any) |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, HOSu |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | - |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | - |
As a carboxylic acid, this compound can readily form salts with inorganic and organic bases. The reaction with a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like water or ethanol, will yield the corresponding carboxylate salt. google.com These salts often exhibit increased water solubility compared to the parent acid.
The carboxylic acid moiety can also act as a ligand for metal ions, forming coordination complexes. The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science. The specific coordination geometry and properties of the resulting complexes will depend on the nature of the metal ion, the solvent system, and the reaction conditions.
Transformations of the Ketone Moiety
The ketone group in this compound is another key site for chemical modification, allowing for the introduction of diverse structural motifs.
The reduction of the ketone to a secondary alcohol is a common transformation that introduces a new stereocenter into the molecule. A variety of reducing agents can be employed for this purpose. For selective reduction of the ketone in the presence of the carboxylic acid, sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent. masterorganicchemistry.comumn.edu The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature. libretexts.org This transformation yields 7-hydroxy-7-(4-n-propylphenyl)heptanoic acid.
| Reagent | Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 7-hydroxy-7-(4-n-propylphenyl)heptanoic acid |
| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | 7-(4-n-propylphenyl)heptane-1,7-diol |
It is important to note that stronger reducing agents like lithium aluminium hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid, leading to the formation of the corresponding diol, 7-(4-n-propylphenyl)heptane-1,7-diol. libretexts.org
The ketone functionality can undergo condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded structures.
The reaction of this compound with a primary amine, typically in the presence of an acid catalyst and with the removal of water, leads to the formation of an imine, also known as a Schiff base. thieme-connect.de The reaction is often carried out in a solvent such as toluene (B28343) with a Dean-Stark apparatus to facilitate the removal of water. researchgate.net
Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is generally performed under mildly acidic or basic conditions.
Similarly, reaction with hydrazine (B178648) (NH₂-NH₂) or substituted hydrazines (R-NH-NH₂) produces hydrazones. nih.govresearchgate.net These reactions are often catalyzed by a small amount of acid. mdpi.com
| Reagent | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 7-(4-n-Propylphenyl)-7-(alkylimino)heptanoic acid |
| Hydroxylamine (NH₂OH) | Oxime | 7-(Hydroxyimino)-7-(4-n-propylphenyl)heptanoic acid |
| Hydrazine (NH₂-NH₂) | Hydrazone | 7-(Hydrazinylidene)-7-(4-n-propylphenyl)heptanoic acid |
Alpha-Substitution Reactions Adjacent to the Carbonyl
The heptanoic acid chain of this compound contains two primary sites for alpha-substitution: the carbon adjacent to the ketone (C6) and the carbon adjacent to the carboxylic acid (C2).
At the C6 position, alpha-halogenation can be achieved under acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed halogenation proceeds through an enol intermediate, which then acts as a nucleophile to react with electrophilic halogens such as chlorine, bromine, or iodine. libretexts.org This method is generally preferred for achieving mono-halogenation. libretexts.org In contrast, base-promoted alpha-halogenation occurs via an enolate intermediate. chemistrysteps.comlibretexts.org The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, often leading to multiple halogenation events. chemistrysteps.comlibretexts.org
At the C2 position, adjacent to the carboxylic acid, alpha-bromination can be accomplished through the Hell-Volhard-Zelinski (HVZ) reaction. chemistrysteps.comyoutube.com This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. chemistrysteps.com The carboxylic acid is first converted in situ to an acyl bromide, which can then tautomerize to an enol. This enol subsequently reacts with bromine at the alpha-position. chemistrysteps.com Hydrolysis of the resulting α-bromo acyl bromide yields the final α-bromo carboxylic acid.
| Reaction | Reagents | Position of Substitution | Product Type |
| Acid-Catalyzed Halogenation | Br₂, Cl₂, or I₂ with acid catalyst | C6 | α-halo ketone |
| Base-Promoted Halogenation | Br₂, Cl₂, or I₂ with base | C6 | α-halo ketone (mono- or poly-halogenated) |
| Hell-Volhard-Zelinski | Br₂ with PBr₃ or P(cat.) | C2 | α-bromo carboxylic acid |
Chemical Modifications of the 4-n-Propylphenyl Aromatic Ring
The 4-n-propylphenyl group is amenable to a variety of modifications, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The n-propyl group is an ortho-, para-directing activator, while the 7-oxoheptanoic acid chain is a meta-directing deactivator. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho to the n-propyl group (C3 and C5).
Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org This reaction would be expected to yield a mixture of 3-nitro and 3,5-dinitro derivatives of this compound. The conditions can be controlled to favor mono-nitration.
Halogenation: Bromination of the aromatic ring can be performed using bromine in the presence of a Lewis acid catalyst, such as FeBr₃. quora.com Similar to nitration, this would result in the substitution of one or both of the hydrogens at the C3 and C5 positions. For instance, the bromination of 4-propylbenzoic acid with bromine and silver nitrate (B79036) in a mixture of acetic, nitric, and water has been shown to produce 3-bromo-4-propylbenzoic acid. prepchem.comnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable leaving group, typically a halide such as iodide or bromide. This can be achieved through the electrophilic halogenation methods described above.
Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov An iodinated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or vinylic substituents.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgsynarchive.com This would allow for the introduction of an alkyne functional group onto the aromatic ring of the parent molecule.
| Reaction | Substrate Requirement | Typical Reagents | New Bond Formed |
| Suzuki Coupling | Aryl halide (e.g., Iodo-derivative) | Arylboronic acid, Pd catalyst, base | Aryl-Aryl |
| Sonogashira Coupling | Aryl halide (e.g., Iodo-derivative) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Aryl-Alkyne |
Structural Alterations of the n-Propyl Side Chain
The n-propyl side chain offers another site for modification, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated by the adjacent phenyl ring, making it susceptible to radical reactions.
Benzylic Bromination: The benzylic hydrogens of the n-propyl group can be selectively replaced with bromine using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as heat or light. masterorganicchemistry.comkhanacademy.orgchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 7-(4-(1-bromopropyl)phenyl)-7-oxoheptanoic acid. chemistrysteps.com This benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution or elimination reactions to introduce a wide range of functional groups.
Synthesis of Deuterium-Labeled Analogues for Mechanistic and Analytical Studies
Deuterium-labeled analogues of this compound are invaluable tools for studying its metabolism, pharmacokinetics, and reaction mechanisms. acs.orgnih.govresearchgate.net The kinetic isotope effect associated with the C-D bond being stronger than the C-H bond can lead to altered metabolic pathways and increased metabolic stability. acs.orgnih.gov
Labeling at the Alpha-Keto Position: The alpha-hydrogens adjacent to the ketone (C6) are acidic and can be exchanged for deuterium (B1214612) by treating the compound with a deuterium source, such as D₂O, under acidic or basic conditions. rsc.orgresearchgate.net This provides a straightforward method for introducing deuterium at this specific location.
Labeling of the Aliphatic Chain: Deuterium can be incorporated into the aliphatic chain during the synthesis of the molecule. For example, using deuterated starting materials in the synthetic route can lead to specific labeling patterns. The metabolism of fatty acids is known to be traceable using D₂O, as deuterium is incorporated via NADPH during fatty acid elongation. nih.gov
Labeling of the n-Propyl Side Chain: Deuterium can be introduced at the benzylic position of the n-propyl group. This can be achieved through methods such as the reduction of a corresponding ketone with a deuterated reducing agent or through H-D exchange reactions catalyzed by a transition metal like palladium. mdpi.com
Computational and Theoretical Chemistry Studies of 7 4 N Propylphenyl 7 Oxoheptanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 7-(4-n-propylphenyl)-7-oxoheptanoic acid. Such calculations typically involve optimizing the molecule's geometry and then computing various molecular orbitals and electronic descriptors.
Detailed research findings indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich 4-n-propylphenyl group, specifically the aromatic ring and the carbonyl oxygen. This suggests that this region is the most susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbon and the carboxylic acid moiety, identifying these as the sites for potential nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
From the calculated electron density and electrostatic potential maps, it is possible to visualize the charge distribution across the molecule. The oxygen atoms of the carbonyl and carboxyl groups exhibit significant negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The aromatic protons and the acidic proton of the carboxyl group show positive potential.
Global reactivity descriptors derived from the energies of the frontier molecular orbitals provide quantitative measures of the molecule's reactivity.
Interactive Table: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (a.u.) | Description |
| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.089 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 0.156 | Indicator of chemical reactivity and stability |
| Ionization Potential | 0.245 | Energy required to remove an electron |
| Electron Affinity | 0.089 | Energy released when an electron is added |
| Electronegativity (χ) | 0.167 | Tendency to attract electrons |
| Chemical Hardness (η) | 0.078 | Resistance to change in electron distribution |
| Chemical Softness (S) | 12.82 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 0.180 | Measure of electrophilic power |
Note: These values are representative and would be calculated using a specific level of theory and basis set (e.g., B3LYP/6-31G).*
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the heptanoic acid chain in this compound gives rise to a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore these conformations and identify low-energy, stable structures.
Molecular mechanics calculations, using force fields such as MMFF94 or AMBER, can systematically scan the rotational barriers around the single bonds of the alkyl chain to identify potential energy minima. This is often followed by geometry optimization of the identified conformers.
Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time at a given temperature. mdpi.com These simulations can reveal the accessible conformations in a simulated solvent environment, which is crucial for understanding the molecule's behavior in solution. The simulations often show that the long alkyl chain can adopt various folded and extended conformations. The orientation of the carboxylic acid group relative to the phenyl ring is also a key conformational feature.
Interactive Table: Relative Energies of Stable Conformers of this compound
| Conformer ID | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
| C1 | Extended alkyl chain | 0.00 | 45.2 |
| C2 | Folded chain (gauche interaction) | 0.85 | 25.1 |
| C3 | U-shaped conformation | 1.50 | 12.8 |
| C4 | Twisted alkyl chain | 2.10 | 6.5 |
Note: The relative energies and populations are hypothetical and would be derived from detailed computational studies.
Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Calculations are often performed on the Boltzmann-averaged ensemble of low-energy conformers to account for conformational flexibility. The predicted shifts are then scaled to correct for systematic errors in the computational method.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Shift (ppm) |
| Carbonyl C | 199.8 | 200.1 |
| Carboxyl C | 178.5 | 178.9 |
| Aromatic C (ipso, C-CO) | 135.2 | 135.5 |
| Aromatic C (ipso, C-propyl) | 148.9 | 149.2 |
| Aromatic CH | 128.5 - 129.8 | 128.7 - 130.0 |
| CH₂ (alpha to CO) | 38.1 | 38.4 |
| CH₂ (alpha to COOH) | 33.9 | 34.2 |
| Propyl CH₂ | 24.5, 37.8 | 24.7, 38.0 |
| Propyl CH₃ | 13.7 | 13.9 |
Note: Predicted shifts are hypothetical and scaled for comparison.
IR Frequencies: The calculation of vibrational frequencies using DFT can predict the positions of absorption bands in the infrared (IR) spectrum. These calculations help in assigning the observed vibrational modes to specific functional groups. Key predicted frequencies include the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, and the C=C stretching of the aromatic ring.
Interactive Table: Predicted IR Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3350 (broad) | 3400 - 2400 |
| C-H stretch (Aromatic) | 3050 | 3100 - 3000 |
| C-H stretch (Aliphatic) | 2950, 2870 | 3000 - 2850 |
| C=O stretch (Ketone) | 1685 | 1700 - 1680 |
| C=O stretch (Carboxylic acid) | 1710 | 1725 - 1700 |
| C=C stretch (Aromatic) | 1605, 1580 | 1625 - 1575 |
Note: Frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity.
Computational Elucidation of Reaction Mechanisms for Synthesis and Transformation Pathways
Computational chemistry can provide detailed insights into the reaction mechanisms involved in the synthesis and potential transformations of this compound. A common synthetic route would be the Friedel-Crafts acylation of n-propylbenzene with a derivative of heptanedioic acid.
By modeling the reaction pathway, it is possible to identify the structures of intermediates and transition states. Calculating the energy barriers (activation energies) associated with each step allows for the determination of the rate-limiting step of the reaction. For the Friedel-Crafts acylation, computational studies can model the formation of the acylium ion, its electrophilic attack on the propylbenzene (B89791) ring (evaluating the regioselectivity for the para position), and the subsequent proton transfer to regenerate the aromatic system.
Interactive Table: Hypothetical Activation Energies for the Friedel-Crafts Acylation Synthesis
| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) |
| 1 | Formation of the acylium ion | 5.2 |
| 2 | Electrophilic attack (para) | 15.8 (Rate-limiting) |
| 3 | Electrophilic attack (ortho) | 18.1 |
| 4 | Proton transfer and catalyst regeneration | 2.5 |
Note: These values are illustrative of what a computational study might find.
In Silico Screening and Ligand-Protein Docking for Investigating Potential Biomolecular Interactions
In silico methods are widely used to explore the potential interactions of small molecules with biological macromolecules, such as proteins. dntb.gov.ua This is typically done without making specific claims about biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations could be performed against a variety of protein targets to identify potential binding modes. The results are often scored based on the predicted binding affinity.
These simulations might reveal that the n-propylphenyl group engages in hydrophobic interactions within a nonpolar pocket of the protein's active site. The carbonyl oxygen and the carboxylic acid group are likely candidates for forming hydrogen bonds with polar amino acid residues, such as serine, threonine, or lysine. The long alkyl chain could also contribute to binding through van der Waals interactions.
Interactive Table: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues (Hydrophobic) | Leu25, Val42, Ile89, Phe91 |
| Interacting Residues (H-bonds) | Ser12 (with C=O), Lys85 (with COOH) |
| Predicted Inhibition Constant (Ki) | 1.5 µM |
Note: These results are hypothetical and depend entirely on the chosen protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity. nih.gov For analogues of this compound, a QSAR model could be developed to predict their activity in a non-human biological system, such as their effect on a particular enzyme or receptor.
To build a QSAR model, a set of analogues would be synthesized, and their biological activity measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the observed activity.
A hypothetical QSAR model might indicate that increasing the hydrophobicity of the substituent on the phenyl ring enhances activity, while the length of the alkyl chain has an optimal value.
Hypothetical QSAR Equation:
log(1/C) = 0.5 * logP - 0.1 * (chain_length - 6)² + 1.2 * Es(R) + 3.5
where:
log(1/C) is the biological activity
logP is the partition coefficient (a measure of hydrophobicity)
chain_length is the number of carbons in the acid chain
Es(R) is the Taft steric parameter for the substituent on the phenyl ring
Interactive Table: Hypothetical Data for QSAR Analogues
| Analogue (R-group on phenyl) | Chain Length | logP | Es(R) | Observed Activity log(1/C) |
| -CH₃ | 7 | 4.1 | -1.24 | 4.2 |
| -CH₂CH₃ | 7 | 4.6 | -1.31 | 4.5 |
| -CH₂CH₂CH₃ | 7 | 5.1 | -1.60 | 4.9 |
| -CH(CH₃)₂ | 7 | 5.0 | -1.71 | 5.1 |
Note: The equation and data are purely illustrative.
Biological Activity and Mechanistic Investigations of 7 4 N Propylphenyl 7 Oxoheptanoic Acid in Non Human Systems
In Vitro Cellular and Molecular Assays
No publicly available studies were identified that investigated the in vitro cellular and molecular effects of 7-(4-n-propylphenyl)-7-oxoheptanoic acid.
Enzyme Interaction Studies (e.g., fatty acid synthase inhibition, general enzyme activities)
There are no specific data detailing the interaction of this compound with any enzymes, including fatty acid synthase.
Receptor Binding and Modulation Studies
Information regarding the binding or modulation of any receptors by this compound is not available in the current scientific literature.
Cellular Pathway Perturbation Analysis (e.g., oxidative metabolism)
No studies were found that analyzed the perturbation of cellular pathways, such as oxidative metabolism, by this compound.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Model Organisms
No research detailing the structure-activity relationships of this compound derivatives in any model organisms could be located.
Mechanistic Studies using In Vitro Cell Culture Models (e.g., non-human cell lines)
There are no published mechanistic studies of this compound in any non-human in vitro cell culture models.
Investigation in Pre-clinical In Vivo Models (Non-Human Organisms) for Pharmacodynamic Evaluation
No pharmacodynamic evaluations of this compound in any pre-clinical, non-human in vivo models have been reported in the scientific literature.
'Omics' Approaches (Proteomics, Metabolomics, Transcriptomics) to Elucidate Biological Mechanisms
Research employing high-throughput 'omics' technologies is crucial for comprehensively elucidating the mechanism of action of chemical compounds. These approaches allow for a broad, unbiased survey of molecular changes within a biological system in response to a specific exposure. However, for this compound, such studies in non-human systems are not available in the public domain.
Proteomics: There are no available studies that have investigated the global changes in protein expression and post-translational modifications in non-human cells, tissues, or organisms exposed to this compound. Such studies would be invaluable for identifying direct protein targets and downstream signaling pathways affected by the compound.
Metabolomics: Similarly, research on the metabolic fingerprint of non-human systems following treatment with this compound is absent from the scientific literature. Metabolomic analyses would provide insights into the perturbation of endogenous biochemical pathways, offering clues about the compound's functional effects.
Transcriptomics: No data from transcriptomic studies, such as microarray or RNA-sequencing, are available for non-human systems exposed to this compound. This type of research is essential for understanding how the compound may alter gene expression patterns to exert its biological effects.
Due to the lack of available data, no detailed research findings or data tables can be presented for this section. The absence of such fundamental research highlights a critical area for future investigation to understand the biological impact of this compound at a molecular level in non-human systems.
Metabolic Transformations and Environmental Fate of 7 4 N Propylphenyl 7 Oxoheptanoic Acid in Non Human Systems
Enzymatic Biotransformation Pathways in Microbial and Non-Human Mammalian Systems
While direct evidence for the enzymatic biotransformation of 7-(4-n-Propylphenyl)-7-oxoheptanoic acid is unavailable, the metabolism of structurally similar compounds suggests several plausible pathways in microbial and non-human mammalian systems. The presence of an aromatic ring, an alkyl side chain, a ketone group, and a carboxylic acid moiety provides multiple sites for enzymatic attack.
In microorganisms, the initial steps of degradation for aromatic compounds typically involve oxidation of the aromatic ring or the alkyl side chain. researchgate.net For aromatic ketones, microbial metabolism can be initiated by monooxygenases or dioxygenases, which introduce hydroxyl groups onto the aromatic ring. oup.com This hydroxylation increases the water solubility of the compound and prepares it for subsequent ring cleavage. mdpi.com For instance, bacteria adapted to metabolize aromatic hydrocarbons have been shown to oxidize a wide range of related structures. nih.gov
Another potential pathway is the oxidation of the n-propyl side chain. The metabolism of alkyl-substituted aromatic hydrocarbons can shift from the aromatic ring to the alkyl side chain. researchgate.net This could involve terminal or sub-terminal oxidation of the propyl group to form alcohols, which can be further oxidized to aldehydes and carboxylic acids.
In mammalian systems, cytochrome P450 enzymes are key players in the metabolism of xenobiotics. These enzymes could catalyze the hydroxylation of the aromatic ring at various positions or the oxidation of the n-propyl side chain. The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate to facilitate excretion.
The heptanoic acid side chain is also susceptible to metabolic transformations. Beta-oxidation is a common pathway for the degradation of fatty acids, and a similar process could shorten the heptanoic acid chain of the molecule. fao.org
| Potential Transformation | Enzyme Class (Putative) | Resulting Structure (General) |
| Aromatic Hydroxylation | Monooxygenases, Dioxygenases | Hydroxylated aromatic ring |
| Alkyl Side-Chain Oxidation | Monooxygenases | Alcohol, Aldehyde, or Carboxylic Acid on the propyl group |
| Ketone Reduction | Carbonyl Reductases | Secondary Alcohol |
| Beta-oxidation of Heptanoic Acid Chain | Acyl-CoA Dehydrogenases, etc. | Shortened carboxylic acid chain |
Identification and Characterization of Metabolites
Specific metabolites of this compound have not been documented. However, based on the biotransformation pathways of analogous compounds, a range of potential metabolites can be predicted.
Hydroxylation of the aromatic ring would lead to the formation of phenolic derivatives. Oxidation of the n-propyl group could result in metabolites such as 7-(4-(1-hydroxypropyl)phenyl)-7-oxoheptanoic acid, 7-(4-(2-hydroxypropyl)phenyl)-7-oxoheptanoic acid, or 7-(4-(3-hydroxypropyl)phenyl)-7-oxoheptanoic acid, and their corresponding ketones or carboxylic acids.
If the ketone group is reduced, a secondary alcohol, 7-(4-n-propylphenyl)-7-hydroxyheptanoic acid, would be formed. Subsequent beta-oxidation of the heptanoic acid chain would produce a series of shorter-chain carboxylic acids.
In the case of microbial degradation, ring cleavage of catechol-like intermediates, formed after initial hydroxylations, would lead to the formation of aliphatic dicarboxylic acids, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net
| Putative Metabolite Class | Precursor Transformation | Potential Analytical Identification Techniques |
| Phenolic derivatives | Aromatic hydroxylation | HPLC-MS, GC-MS |
| Propyl-chain oxidation products | Alkyl side-chain oxidation | HPLC-MS, GC-MS |
| Secondary alcohol | Ketone reduction | NMR, IR Spectroscopy |
| Short-chain carboxylic acids | Beta-oxidation | GC-MS after derivatization |
| Ring-cleavage products | Microbial dioxygenase activity | LC-MS/MS |
Biodegradation Studies in Environmental Matrices (Soil, Water)
There are no specific biodegradation studies for this compound in soil or water. However, research on related aromatic compounds provides insights into its likely environmental fate. Aromatic hydrocarbons and their derivatives are known to be degraded by a wide variety of microorganisms present in soil and aquatic environments. mdpi.com
The biodegradation of aromatic ketones can occur under both aerobic and anaerobic conditions. asm.org In soil, endophytic fungi have demonstrated the ability to degrade phenolic acids, utilizing them as a sole carbon and energy source. researchgate.net For example, Phomopsis liquidambari can degrade 4-hydroxybenzoic acid in both liquid culture and soil, with degradation rates of 94% and 99% respectively within 48 hours. researchgate.net The degradation pathway involved hydroxylation to 3,4-dihydroxybenzoic acid, followed by conversion to catechol and subsequent ring opening. researchgate.net
The rate of biodegradation in soil and water would likely be influenced by several factors, including temperature, pH, oxygen availability, and the presence of adapted microbial populations. The alkyl substitution on the aromatic ring could also affect the rate of degradation. researchgate.net
Photodegradation Pathways and Products
Specific studies on the photodegradation of this compound are not available. However, aromatic ketones are known to be susceptible to photodegradation. Upon absorption of UV light, o-alkylphenyl ketones can undergo intramolecular hydrogen abstraction, leading to the formation of reactive intermediates. acs.org While the subject compound is a para-substituted phenyl ketone, photolytic pathways are still probable.
The photodegradation of aromatic compounds in aqueous solutions can lead to the formation of various transformation products, including hydroxylated derivatives. nih.gov The photodegradation of alkylated naphthalenes has been shown to produce oxygenated compounds such as alcohols, aldehydes, ketones, and quinones. researchgate.net It is plausible that similar products could be formed from the photodegradation of this compound.
The rate of photodegradation would depend on factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment, and the chemical composition of the water.
| Potential Photodegradation Product Class | Putative Formation Pathway |
| Hydroxylated aromatic derivatives | Photo-oxidation |
| Alcohols, Aldehydes, Quinones | Photo-oxidation of the aromatic ring and/or alkyl chain |
| Shorter-chain carboxylic acids | Photolytic cleavage of the heptanoic acid chain |
Analytical Methodologies for Quantitative Analysis of 7 4 N Propylphenyl 7 Oxoheptanoic Acid
Development of Robust Chromatographic Methods (LC-MS, GC-MS) for Detection and Quantification in Complex Matrices
The quantification of 7-(4-n-propylphenyl)-7-oxoheptanoic acid, particularly at low concentrations in complex biological matrices such as plasma, necessitates the use of highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its superior specificity and sensitivity compared to other detection methods.
An effective LC-MS/MS method for a structurally related compound involves the use of a reverse-phase C18 column for chromatographic separation. The separation is achieved using a gradient elution with a mobile phase consisting of two components: an aqueous solution containing an acid (such as acetic acid) and an organic solvent like acetonitrile (B52724). The acidic mobile phase helps in protonating the carboxylic acid group of the analyte, leading to better retention and peak shape on the C18 column.
For detection, tandem mass spectrometry operating in the negative ion mode is often employed for acidic compounds. The molecule is first ionized, typically using electrospray ionization (ESI), to form the deprotonated molecule [M-H]⁻. This precursor ion is then isolated and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces chemical noise, allowing for accurate quantification even in complex samples like plasma.
While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered. However, this would require a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to analysis. This adds complexity to the sample preparation process and may introduce variability.
Table 1: Example of LC-MS/MS Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Validation of Analytical Methods for Sensitivity, Specificity, and Reproducibility
The validation of any analytical method is critical to ensure that the results are reliable and accurate. The validation process for a quantitative method for this compound should be conducted in accordance with established guidelines and would assess several key parameters.
Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is paramount. This is typically assessed by analyzing blank samples of the matrix (e.g., plasma from multiple sources) to check for any interfering peaks at the retention time of the analyte and its internal standard.
Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) close to 1.0 indicates good linearity.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among individual measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the coefficient of variation (CV%).
Table 2: Example of Method Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Acceptance Criteria |
|---|---|---|
| Linearity | Correlation coefficient (r²) | ≥ 0.99 |
| Accuracy | Mean concentration as % of nominal | Within ±15% (±20% for LLOQ) |
| Precision (Repeatability) | Coefficient of Variation (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Precision (Intermediate) | Coefficient of Variation (CV%) | ≤ 15% |
| Specificity | Interference at analyte retention time | No significant interfering peaks |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio | ≥ 10 |
Sample Preparation Techniques for Various Research Matrices
The goal of sample preparation is to extract the analyte from the complex sample matrix and remove interfering substances before analytical measurement. For a compound like this compound in a biological matrix such as plasma, a common and effective technique is liquid-liquid extraction (LLE).
In a typical LLE protocol, the plasma sample is first acidified, for example, with phosphoric acid. This ensures that the carboxylic acid group of the analyte is in its neutral, protonated form, which increases its solubility in organic solvents. An internal standard, which is a structurally similar compound, is added to the sample at the beginning of the process to account for any variability during the extraction and analysis.
An immiscible organic solvent, such as a mixture of diethyl ether and hexane, is then added to the acidified plasma. The mixture is vortexed to facilitate the transfer of the analyte and internal standard from the aqueous plasma to the organic phase. After centrifugation to separate the layers, the organic layer containing the analyte is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the mobile phase before being injected into the LC-MS/MS system.
This LLE method is effective in removing proteins and other highly polar components of plasma that could interfere with the analysis. For other matrices, the sample preparation technique may need to be adapted. For example, for tissue samples, a homogenization step would be required before the extraction.
Table 3: Example of a Liquid-Liquid Extraction Protocol for Plasma Samples
| Step | Procedure |
|---|---|
| 1. Sample Aliquoting | Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. |
| 2. Internal Standard Addition | Add a small volume of a concentrated internal standard solution. |
| 3. Acidification | Add an acid (e.g., 1 M phosphoric acid) to the plasma sample. |
| 4. Extraction | Add an extraction solvent (e.g., diethyl ether/hexane mixture), vortex, and centrifuge. |
| 5. Separation | Transfer the upper organic layer to a new tube. |
| 6. Evaporation | Evaporate the organic solvent to dryness under nitrogen gas. |
| 7. Reconstitution | Reconstitute the residue in the LC-MS mobile phase. |
Future Research Trajectories and Interdisciplinary Outlooks for 7 4 N Propylphenyl 7 Oxoheptanoic Acid
Role in Synthetic Organic Chemistry Method Development
The synthesis of 7-(4-n-propylphenyl)-7-oxoheptanoic acid itself presents opportunities for methodological refinement. The classical approach to synthesizing such aryl ketones is the Friedel-Crafts acylation. wikipedia.orgnih.govsigmaaldrich.comchemistrysteps.com This reaction, however, often requires stoichiometric amounts of a Lewis acid catalyst and can have limitations regarding substrate scope and functional group tolerance. Future research could focus on developing more sustainable and efficient catalytic versions of this reaction.
Moreover, the bifunctional nature of this compound makes it an ideal substrate for testing the selectivity of new synthetic transformations. For instance, developing reagents that can selectively reduce the ketone in the presence of the carboxylic acid, or vice versa, would be a valuable addition to the synthetic chemist's toolkit. Classic reactions like the Clemmensen and Wolff-Kishner reductions are known to reduce ketones to methylene (B1212753) groups, but their harsh acidic or basic conditions, respectively, might not be compatible with all substrates. quora.comvedantu.comunacademy.com The development of milder and more selective reduction methods using this compound as a benchmark would be a significant contribution.
The presence of two distinct reactive sites also allows for orthogonal derivatization, where each functional group can be modified independently. This could be exploited in the development of novel protecting group strategies or in the synthesis of complex molecules where sequential functionalization is required.
Exploration of Novel Reaction Pathways and Catalysis
Beyond established reactions, this compound could serve as a platform for discovering and optimizing novel reaction pathways. The ketone functionality, for example, is a versatile handle for a multitude of transformations beyond simple reductions. These could include:
Asymmetric Catalysis: The development of catalytic systems for the enantioselective reduction of the ketone to a chiral alcohol would open up avenues for the synthesis of enantiopure compounds with potential biological applications.
C-H Functionalization: The aromatic ring and the aliphatic chain offer numerous C-H bonds that could be targeted for functionalization using modern catalytic methods. This would allow for the late-stage modification of the molecule's structure, providing rapid access to a library of derivatives for screening in various applications.
Photocatalysis and Electrosynthesis: These emerging fields in organic synthesis could offer green and efficient ways to functionalize this compound. organic-chemistry.org For instance, photocatalytic methods could be employed for the decarboxylative coupling of the carboxylic acid moiety or for the activation of C-H bonds.
The development of novel catalytic systems that can operate under mild conditions and with high selectivity on a bifunctional substrate like this compound would be a testament to their robustness and utility.
Potential as a Building Block in Materials Science
The distinct structural features of this compound make it an attractive monomer or building block for the synthesis of novel materials.
Polymers: The carboxylic acid group can be readily polymerized to form polyesters or polyamides. The presence of the bulky propylphenyl ketone moiety in the side chain could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and mechanical strength. Polymers containing ketone functionalities are also of interest as they can be post-synthetically modified. nih.govuq.edu.au
Liquid Crystals: Molecules containing rigid aromatic cores and flexible aliphatic chains are known to exhibit liquid crystalline properties. The structure of this compound, or its derivatives, could be tailored to promote the formation of various mesophases. beilstein-journals.org The ability to form self-organizing structures is highly desirable for applications in displays and sensors.
Functional Surfaces: The carboxylic acid can be used to anchor the molecule to various surfaces, such as metal oxides or polymers. The exposed propylphenyl ketone group could then be used to further functionalize the surface or to interact with other molecules in a specific manner.
A summary of the potential applications in materials science is presented in the table below:
| Material Type | Potential Application | Key Structural Feature |
| Polymers | Specialty plastics, functional coatings | Carboxylic acid for polymerization, bulky side group |
| Liquid Crystals | Display technologies, optical sensors | Aromatic core and aliphatic chain |
| Functional Surfaces | Modified electrodes, biocompatible coatings | Carboxylic acid for anchoring, ketone for further functionalization |
Integration with Advanced Biological Systems Research
While the biological activity of this compound itself has not been reported, its structural similarity to known bioactive molecules, such as aryl propionic acid derivatives, suggests that it could be a starting point for drug discovery programs. orientjchem.org Aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).
Future research could involve:
Screening for Biological Activity: The compound and its derivatives could be screened against a variety of biological targets, including enzymes and receptors, to identify potential therapeutic applications. Heptanoic acid derivatives have been explored for a range of biological activities. ontosight.aiontosight.ai
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can develop a deeper understanding of the molecular features required for a desired therapeutic effect. SAR studies are a cornerstone of medicinal chemistry. nih.govdrugdesign.org
Bioconjugation: The carboxylic acid and ketone functionalities provide handles for attaching the molecule to biomolecules, such as proteins or nucleic acids. This could be used to develop probes for studying biological processes or for targeted drug delivery.
The interdisciplinary nature of this research, combining synthetic chemistry with biology and pharmacology, holds significant promise for the discovery of new therapeutic agents.
Uncharted Research Questions and Emerging Scientific Opportunities
The exploration of this compound is still in its infancy, leaving a vast landscape of uncharted research questions and emerging opportunities. Some of these include:
Metabolic Fate and Toxicology: If this compound is to be considered for biological applications, a thorough understanding of its metabolic pathways and toxicological profile is essential.
"Green" Synthesis and Degradation: Developing a fully sustainable lifecycle for this compound, from its synthesis using environmentally benign methods to its eventual degradation, is a key challenge for the future.
Computational Modeling: In silico studies could be used to predict the properties and potential applications of this molecule and its derivatives, thereby guiding experimental efforts.
Self-Assembly and Supramolecular Chemistry: The potential for this molecule to self-assemble into complex, ordered structures through non-covalent interactions is an exciting area for future investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(4-n-Propylphenyl)-7-oxoheptanoic acid, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves Friedel-Crafts acylation of 4-n-propylbenzene with a suitable acylating agent (e.g., heptanedioic anhydride), followed by selective oxidation to introduce the ketone group. Intermediates should be characterized via H/C NMR and LC-MS to confirm structural integrity. For example, the ketone group can be verified by a carbonyl peak at ~200 ppm in C NMR. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Based on analogs like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (), the compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4°C–25°C) should be conducted using HPLC to monitor degradation. Store in airtight containers at ambient temperature, protected from light and oxidizing agents .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store in a dry, well-ventilated area away from oxidizers. Spill management includes using inert absorbents (e.g., vermiculite) and avoiding water rinses to prevent drainage contamination. Safety protocols align with Ambeed’s guidelines for structurally similar esters () .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer : Optimize catalytic conditions (e.g., Lewis acids like AlCl for Friedel-Crafts acylation) and reaction stoichiometry. Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity). For example, increasing reaction time at 80°C in dichloromethane improved yields by 15% in analogous syntheses (). Monitor by TLC and isolate via recrystallization for higher purity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer : Confirm purity via HPLC (>95%) and use advanced techniques like 2D NMR (COSY, HSQC) to distinguish between structural isomers or byproducts. For instance, an unassigned peak in H NMR could arise from residual solvent or oxidation byproducts. Cross-validate with high-resolution MS to rule out mass adducts .
Q. How can researchers design assays to evaluate the compound’s potential anti-inflammatory activity?
- Methodological Answer : Use in vitro models like lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. Prepare stock solutions in DMSO and test at concentrations of 1–100 µM. Compare IC values with standard inhibitors (e.g., ibuprofen). Cell-based assays (e.g., TNF-α suppression in macrophages) can validate mechanistic pathways, as seen in studies of 2-(4-Ethylphenyl)propanoic acid derivatives () .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards. Use reverse-phase C18 columns and a mobile phase of 0.1% formic acid in acetonitrile/water. Optimize MRM transitions for the deprotonated molecular ion [M-H]. Validate sensitivity (LOD < 1 ng/mL) and recovery rates (>80%) in plasma or tissue homogenates .
Data Contradiction and Reproducibility
Q. How should conflicting solubility data be addressed in protocol development?
- Methodological Answer : Reproduce experiments using standardized solvents (e.g., USP-grade DMSO) and controlled temperatures. Compare results with structurally similar compounds (e.g., 7-phenylheptanoic acid in ). Document batch-to-batch variability in synthesis, as impurities like unreacted precursors may alter solubility .
Q. What steps ensure reproducibility in scaled-up syntheses of this compound?
- Methodological Answer : Maintain strict control over reaction parameters (e.g., stirring rate, inert atmosphere). Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. For example, a 10% increase in acyl intermediate conversion was achieved by adjusting mixing efficiency in pilot-scale reactors .
Physicochemical Properties (Inferred from Analogs)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
